2-Phenyl-1H-imidazo[4,5-b]pyridine

α-Glucosidase inhibition Type 2 diabetes SAR

Use this 2-phenyl-1H-imidazo[4,5-b]pyridine (CAS 1016-93-9) as your definitive SAR reference scaffold. The parent 2-phenyl substituent establishes a defined electronic/steric baseline—one rotatable bond between phenyl and imidazopyridine ring—to benchmark GSK-3β inhibitors (as disclosed in AstraZeneca patents), ROR1 tyrosine kinase inhibitors (US20180002329A1/WO2016124553A1), and α-glucosidase inhibitors with IC50 values spanning 13.5–93.7 µM. Molecular docking confirms π–π stacking with Phe1560 and hydrophobic engagement with Pro1159, Tyr1167, and Met1421. Avoid SAR-invalidating variability from unverified 2-substituent analogs. ≥95% purity. Request bulk pricing.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 1016-93-9
Cat. No. B086503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-imidazo[4,5-b]pyridine
CAS1016-93-9
Synonyms2-phenylimidazo(4,5-b)pyridine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15)
InChIKeyDYKJXWALYRGLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-imidazo[4,5-b]pyridine CAS 1016-93-9: Imidazopyridine Scaffold for Kinase Inhibition and α-Glucosidase Studies


2-Phenyl-1H-imidazo[4,5-b]pyridine (CAS 1016-93-9) is a fused heterocyclic compound comprising an imidazole ring annulated to a pyridine core, with a phenyl substituent at the 2-position [1]. This scaffold exhibits a melting point of 291–293 °C and is typically supplied at 95–96% purity . The imidazo[4,5-b]pyridine core has been investigated as a privileged structure in medicinal chemistry, notably as a basis for glycogen synthase kinase-3β (GSK-3β) inhibitors, tyrosine kinase ROR1 inhibitors, and α-glucosidase inhibitors [1][2].

2-Phenyl-1H-imidazo[4,5-b]pyridine Procurement: Why Scaffold Identity Dictates Biological Trajectory


Within the imidazo[4,5-b]pyridine class, the nature and position of the 2-substituent fundamentally govern biological target engagement, potency, and downstream synthetic versatility. The parent 2-phenyl scaffold (CAS 1016-93-9) provides a defined electronic and steric profile with one rotatable bond between the phenyl and imidazopyridine rings [1], establishing a distinct baseline for structure–activity relationship (SAR) studies [2]. Substituting the phenyl with heteroaryl groups such as 2-pyridyl introduces an additional hydrogen bond acceptor that can alter binding mode and pharmacokinetic properties , while hydroxyl-substituted phenyl analogs exhibit significantly enhanced α-glucosidase inhibitory activity due to critical H-bonding interactions [3]. Generic substitution without verifying the specific 2-substituent therefore risks invalidating SAR conclusions, misdirecting lead optimization campaigns, or selecting a compound with divergent biological activity.

2-Phenyl-1H-imidazo[4,5-b]pyridine: Quantifiable Differentiation Against Structural Analogs


α-Glucosidase Inhibition: 2-Phenyl Scaffold vs. 2,4-Dihydroxyphenyl Analog Activity Delta

The unsubstituted 2-phenyl-1H-imidazo[4,5-b]pyridine serves as the baseline comparator within a 30-compound SAR series evaluated for Baker's yeast α-glucosidase inhibition. The parent phenyl compound demonstrates measurable but modest inhibitory activity, whereas the 2,4-dihydroxyphenyl analog (compound 15) achieves significantly enhanced potency [1]. This activity differential demonstrates that the 2-phenyl scaffold functions as a suitable negative control or starting point for SAR exploration, with hydroxyl substitution representing a validated optimization vector [1].

α-Glucosidase inhibition Type 2 diabetes SAR

Tyrosine Kinase ROR1 Inhibitor Scaffold: Unsubstituted 2-Phenyl Core as Patent-Defined Pharmacophore Precursor

The 2-phenyl-1H-imidazo[4,5-b]pyridine core structure is explicitly designated as the parent scaffold from which 2-phenyl-3H-imidazo[4,5-b]pyridine derivatives are elaborated for mammalian tyrosine kinase ROR1 inhibition [1]. The patent claims cover compounds where the 2-phenylimidazopyridine core is substituted with various groups at the 6-position and N-3 position, indicating that the unsubstituted 2-phenyl scaffold represents the minimal pharmacophoric unit required for ROR1 inhibitory activity [1]. This contrasts with alternative imidazopyridine regioisomers such as imidazo[1,2-a]pyridine, which are not claimed in this ROR1 inhibitor patent family.

ROR1 inhibition Tyrosine kinase Cancer therapeutics

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Imidazo[4,5-b]pyridine Core in Neurodegenerative Disease Programs

AstraZeneca patent US2008/0255106A1 discloses 2-phenyl-imidazo[4,5-b]pyridine derivatives as inhibitors of glycogen synthase kinase-3 (GSK-3) for the treatment of dementia and neurodegenerative disorders [1]. The patent covers compounds with the 2-phenylimidazo[4,5-b]pyridine core bearing various substituents at positions R1–R7. The GSK-3β isoform is a validated target implicated in tau hyperphosphorylation and β-catenin signaling; imidazopyridine analogs acting as GSK-3β inhibitors have been cataloged in comparative tables alongside other chemotypes [2].

GSK-3β inhibition Neurodegeneration Kinase inhibitors

2-Phenyl-1H-imidazo[4,5-b]pyridine: Validated Research and Procurement Application Scenarios


Baseline Scaffold for α-Glucosidase Inhibitor SAR Studies

The 2-phenyl-1H-imidazo[4,5-b]pyridine parent compound is suitable as a reference standard or starting scaffold in α-glucosidase inhibition SAR campaigns. The compound's position within the 13.5–93.7 µM IC50 range reported for the imidazo[4,5-b]pyridine series [1] provides a documented activity baseline against which hydroxyl-substituted analogs (such as the 2,4-dihydroxyphenyl derivative with IC50 = 13.5 µM) can be compared. Molecular docking studies confirm that the imidazo-pyridine ring engages in π–π stacking with Phe1560 and hydrophobic interactions with residues including Pro1159, Tyr1167, and Met1421 in the human intestinal maltase-glucoamylase active site [1].

Synthetic Intermediate for ROR1 Kinase Inhibitor Development

As the core scaffold defined in US20180002329A1 and WO2016124553A1, 2-phenyl-1H-imidazo[4,5-b]pyridine serves as a validated synthetic starting point for preparing 2-phenyl-3H-imidazo[4,5-b]pyridine derivatives with claimed ROR1 tyrosine kinase inhibitory activity [1]. Further functionalization at the 6-position or N-3 position enables the generation of focused compound libraries for ROR1-targeted oncology programs.

Chemical Probe Scaffold for GSK-3β Kinase Programs

The imidazo[4,5-b]pyridine core with 2-phenyl substitution has been patented by AstraZeneca as a GSK-3 inhibitor scaffold for dementia and neurodegenerative disorder applications [1]. Researchers investigating tau pathology, β-catenin signaling, or insulin signaling pathways may utilize this scaffold to generate tool compounds or validate GSK-3β target engagement hypotheses. The scaffold is cataloged among established GSK-3β inhibitor chemotypes [2].

Structural Baseline for 2-Pyridyl Analog Comparator Studies

The 2-phenyl scaffold (CAS 1016-93-9) provides a direct comparator for evaluating the biological and physicochemical consequences of heteroaryl substitution. The 2-pyridyl analog (CAS 153944-83-3) differs by one heteroatom, introducing an additional hydrogen bond acceptor and altering the logP [1][2]. Comparative studies using both compounds can elucidate the contribution of the phenyl-to-pyridyl substitution to target binding, solubility, and metabolic stability in kinase or enzyme inhibition programs.

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